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Compound of Interest

Compound Name: 2-(Pyrazin-2-yl)isoindoline

CAS No.: 2034461-59-9

Cat. No.: B2538509

Get Quote

Executive Summary: The N-Heteroaryl Isoindoline
Scaffold
2-(Pyrazin-2-yl)isoindoline represents a specialized heterocyclic scaffold within medicinal

chemistry, merging the lipophilic, conformationally restricted isoindoline core with the electron-

deficient, hydrogen-bond accepting pyrazine ring. This structure serves as a critical bioisostere

for N-phenylisoindolines and N-pyridylisoindolines, offering modulated pKa, metabolic stability,

and specific binding vectors for targets in the Central Nervous System (CNS) (e.g., GABA_A

receptors) and kinase domains.

This guide details the chemical identity, synthetic pathways, and pharmacological potential of

this moiety.[1][2] Note that while the phthalimide derivatives (1,3-diones) and methylene-

bridged analogs are common catalog items, the direct N-linked reduced isoindoline is a high-

value intermediate often synthesized in situ or as a specific library member.

Chemical Identity & Physicochemical Profile[3][4][5]
[6][7][8]
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Nomenclature & Identifiers[2][4][5][6][8][9][10][11]
IUPAC Name: 2-(Pyrazin-2-yl)-2,3-dihydro-1H-isoindole

Common Name: N-(2-Pyrazinyl)isoindoline

Molecular Formula: C₁₂H₁₁N₃

Molecular Weight: 197.24 g/mol

SMILES:C1CN(C2=CC=CC=C21)C3=CN=CC=N3

InChIKey: (Predicted) LZXQWJQMZJQKQO-UHFFFAOYSA-N

CAS Registry Note: The specific CAS number for the fully reduced amine 2-(Pyrazin-2-
yl)isoindoline is not widely indexed in public chemical registries (PubChem, CAS Common

Chemistry), indicating its status as a specialized research intermediate rather than a

commodity chemical.

Closest Commercial Analog:2-(Pyrazin-2-ylmethyl)isoindoline-1,3-dione (CAS 20584-30-9) –

Note the methylene bridge and dione oxidation state.

Structural Homolog:2-(Pyridin-2-yl)isoindoline-1,3-dione (CAS 59208-49-0).[3]

Computed Properties (Table 1)
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Property Value Rationale for Drug Design

LogP (Predicted) 1.8 - 2.2
Optimal for CNS penetration

(BBB permeability).

TPSA ~38 Å²

High oral bioavailability;

Pyrazine nitrogens act as H-

bond acceptors.

pKa (Conjugate Acid) ~2.5 (Pyrazine N)

Weakly basic; remains neutral

at physiological pH, aiding

membrane transport.

H-Bond Acceptors 3

Critical for interaction with

hinge regions in kinases or

benzodiazepine sites.

H-Bond Donors 0
Reduces desolvation penalty

upon binding.

Synthetic Methodology: Buchwald-Hartwig Cross-
Coupling
The most robust route to 2-(Pyrazin-2-yl)isoindoline is the Palladium-catalyzed C-N cross-

coupling of isoindoline (amine) and 2-chloropyrazine (aryl halide). This method avoids the

harsh conditions of nucleophilic aromatic substitution (S_NAr), which are often sluggish with

electron-neutral isoindolines.

Reaction Scheme
Reagents: Isoindoline (1.0 equiv), 2-Chloropyrazine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4

mol%), NaOtBu (1.5 equiv), Toluene, 100°C.

Step-by-Step Protocol
Catalyst Pre-activation:

In a flame-dried Schlenk tube under Argon, charge Pd₂(dba)₃ (18 mg, 0.02 mmol) and rac-

BINAP (25 mg, 0.04 mmol).
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Add anhydrous Toluene (5 mL) and stir at room temperature for 15 minutes until the

solution turns a deep orange/red, indicating the formation of the active Pd(0)-ligand

complex.

Substrate Addition:

Add 2-Chloropyrazine (137 mg, 1.2 mmol) and Isoindoline (119 mg, 1.0 mmol) to the

reaction vessel.

Note: Isoindoline is susceptible to oxidation; use freshly distilled or high-purity commercial

stock.

Base Addition:

Add Sodium tert-butoxide (NaOtBu) (144 mg, 1.5 mmol) in one portion. The base is

hygroscopic; minimize air exposure.

Reaction:

Seal the vessel and heat to 100°C in an oil bath with vigorous stirring.

Monitor by TLC (Eluent: 30% EtOAc/Hexane). Reaction is typically complete within 4-6

hours.

Work-up & Purification:

Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium

black and inorganic salts. Wash the pad with EtOAc.

Concentrate the filtrate under reduced pressure.

Purify via Flash Column Chromatography (Silica Gel, Gradient: 0-40% EtOAc in Hexanes).

Yield: Expect 75-85% as a pale yellow solid.

Mechanistic Pathway (DOT Diagram)
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Pd(0) Catalytic Cycle

Pd(0)-BINAP
(Active Catalyst)

Oxidative Addition
(Pd-Cl-Pyrazine)

+ 2-Chloropyrazine

Amine Coordination
(Pd-N-Isoindoline)

+ Isoindoline

Deprotonation
(NaOtBu -> NaCl)

+ Base

Reductive Elimination
(Product Release)

Regeneration

Product:
2-(Pyrazin-2-yl)isoindoline

Reagents:
Isoindoline + 2-Cl-Pyrazine

Click to download full resolution via product page

Caption: Catalytic cycle for the synthesis of 2-(Pyrazin-2-yl)isoindoline via Buchwald-Hartwig

coupling.

Alternative Synthesis: Nucleophilic Aromatic
Substitution (S_NAr)
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For laboratories lacking Palladium catalysts, S_NAr is a viable alternative, though it requires

higher temperatures due to the moderate electron deficiency of the pyrazine ring compared to

nitropyridines.

Conditions: Isoindoline (1.0 equiv), 2-Chloropyrazine (1.0 equiv), K₂CO₃ (2.0 equiv), DMF,

120°C, 12-18 hours.

Limitation: Lower yields (50-60%) due to potential polymerization of the pyrazine or oxidation

of the isoindoline at high temperatures.

Medicinal Chemistry Applications
CNS Active Agents (GABAergic Modulators)
The N-heteroaryl isoindoline motif is structurally homologous to the pharmacophore found in

Pazinaclone (an isoindolinone) and Zopiclone derivatives.

Mechanism: The isoindoline ring mimics the lipophilic "Region 3" of the benzodiazepine

binding pocket, while the pyrazine nitrogens provide specific H-bond acceptor points for the

-subunit histidine residues.

Design Strategy: 2-(Pyrazin-2-yl)isoindoline serves as a core scaffold. Substitution at the

isoindoline C5/C6 positions (e.g., with Halogens or CN) can tune selectivity for

1 vs

2/3 subunits.

Kinase Inhibition
Pyrazine derivatives are privileged structures in kinase inhibition (e.g., Bortezomib - though a

proteasome inhibitor, the pyrazine core is key).

Binding Mode: The pyrazine N4 nitrogen often acts as the hinge binder. The rigid isoindoline

moiety orients substituents into the hydrophobic back-pocket (Gatekeeper region).

Structural Relationship Diagram
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Caption: Pharmacophore mapping of the 2-(Pyrazin-2-yl)isoindoline scaffold in CNS and

Kinase targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 2-(Pyrazin-2-yl)isoindoline – Scaffold
Analysis & Synthetic Methodology]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2538509/docs#technical-guide-2-pyrazin-2-yl-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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